molecular formula C11H8FNO B8544740 2-(But-3-ynyl)-7-fluorobenzo[d]oxazole

2-(But-3-ynyl)-7-fluorobenzo[d]oxazole

Cat. No.: B8544740
M. Wt: 189.19 g/mol
InChI Key: QITAAVCCRXLVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(But-3-ynyl)-7-fluorobenzo[d]oxazole is a synthetic benzo[d]oxazole derivative engineered for early-stage drug discovery and chemical biology research. This compound features a fused benzo[d]oxazole core, a functional group recognized for its prevalence in medicinal chemistry due to its ability to engage in diverse non-covalent interactions with biological targets . The strategic incorporation of a fluorine atom at the 7-position is typically employed to influence the molecule's electronic properties, metabolic stability, and membrane permeability. Furthermore, the but-3-ynyl side chain at the 2-position provides a versatile chemical handle, most notably for performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." This makes the compound an invaluable building block for the synthesis of more complex molecular architectures, such as proteolysis targeting chimeras (PROTACs), or for use in bioconjugation and chemical probe development. Research Applications and Potential: Benzo[d]oxazole scaffolds are associated with a wide spectrum of biological activities. This derivative is of particular interest for investigating new therapeutic agents. Its structural features suggest potential as a core scaffold for developing inhibitors of protein kinases and other enzyme classes involved in disease pathways. Researchers can utilize this compound in the synthesis of hybrid molecules, a strategy that aims to combine multiple pharmacophores to enhance efficacy or achieve multi-target action . The specific biological profile of this compound must be empirically determined through rigorous biological screening. Handling and Usage: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the associated Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

2-but-3-ynyl-7-fluoro-1,3-benzoxazole

InChI

InChI=1S/C11H8FNO/c1-2-3-7-10-13-9-6-4-5-8(12)11(9)14-10/h1,4-6H,3,7H2

InChI Key

QITAAVCCRXLVAT-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=NC2=C(O1)C(=CC=C2)F

Origin of Product

United States

Synthetic Methodologies for 2 but 3 Ynyl 7 Fluorobenzo D Oxazole and Analogous Constructs

Conventional and Advanced Routes to Benzoxazole (B165842) Ring Systems

The benzoxazole scaffold is a privileged structural motif in medicinal chemistry and materials science, leading to the development of numerous synthetic routes for its construction. These methods range from classical condensation reactions to modern transition-metal-catalyzed and electrochemical approaches.

Condensation Reactions of 2-Aminophenol (B121084) Derivatives

The most traditional and widely employed method for synthesizing 2-substituted benzoxazoles is the condensation of 2-aminophenols with carboxylic acids or their derivatives, such as acid chlorides, esters, or amides. beilstein-journals.orgnih.gov This approach involves the formation of an intermediate amide followed by a dehydrative cyclization to furnish the benzoxazole ring.

A plausible and direct route to 2-(but-3-ynyl)-7-fluorobenzo[d]oxazole would involve the condensation of 2-amino-3-fluorophenol with pent-4-ynoic acid or one of its activated forms. The reaction is typically promoted by dehydrating agents or proceeds under high temperatures. Various catalysts, including Brønsted or Lewis acids, can be employed to facilitate this transformation.

Reactant 1Reactant 2ConditionsProductReference
2-AminophenolCarboxylic AcidHeat, Acid Catalyst2-Substituted Benzoxazole nih.gov
2-AminophenolAldehydeOxidizing Agent2-Substituted Benzoxazole nih.gov
2-AminophenolTertiary AmideTf₂O, 2-Fluoropyridine2-Substituted BenzoxazoleN/A

A notable advancement in this area is the use of triflic anhydride (Tf₂O) and 2-fluoropyridine to promote the condensation of 2-aminophenols with tertiary amides, offering a mild and efficient route to a variety of 2-substituted benzoxazoles.

Transition-Metal Catalyzed Cyclization Approaches

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of benzoxazoles, offering alternative pathways with high efficiency and functional group tolerance. Palladium-, copper-, and rhodium-based catalysts are commonly used to promote the intramolecular cyclization of appropriately substituted precursors.

One such strategy involves the palladium-catalyzed carbonylation of 2-iodoanilines in the presence of a suitable coupling partner, followed by cyclization. While not a direct route to the title compound, these methods highlight the versatility of transition metals in constructing the benzoxazole core.

Another relevant transition-metal-catalyzed reaction is the Sonogashira cross-coupling reaction. soton.ac.ukresearchgate.net This reaction is pivotal for the introduction of the but-3-ynyl group. A potential synthetic strategy would involve the initial synthesis of a 2-halo-7-fluorobenzoxazole, which could then undergo a Sonogashira coupling with a terminal alkyne like but-3-yn-1-ol. This powerful carbon-carbon bond-forming reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. soton.ac.uk

SubstrateReagentCatalyst SystemProductReference
2-Halo-7-fluorobenzoxazoleTerminal AlkynePd catalyst, Cu(I) co-catalyst, Base2-Alkynyl-7-fluorobenzoxazole soton.ac.uk
2-Iodo-N-mesylarylamineTerminal AlkyneCu₂O2-Substituted Indole/Azaindole beilstein-journals.org

Electrochemical Synthetic Strategies

Electrochemical methods offer a green and sustainable alternative for the synthesis of benzoxazoles. These reactions utilize electricity to drive the chemical transformations, often avoiding the need for harsh reagents and high temperatures. Electrosynthesis can be employed for the intramolecular cyclization of precursors to form the benzoxazole ring. For instance, the electrochemical oxidation of glycine derivatives has been shown to produce 2-substituted benzoxazoles through an intramolecular Shono-type oxidative coupling. While specific applications to the synthesis of this compound have not been reported, the principles of electrosynthesis represent a promising avenue for future research in this area.

Introduction of Fluorine onto the Benzoxazole Core

The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties. The synthesis of 7-fluorobenzoxazoles requires specific strategies to ensure the regioselective introduction of the fluorine atom.

One-Pot Gallium(III) Triflate-Mediated Condensation-Cyclization

Gallium(III) triflate [Ga(OTf)₃] has been identified as an efficient Lewis acid catalyst for the one-pot synthesis of fluorinated benzoxazolines. This method involves the condensation and cyclization of a fluorinated 2-aminophenol with an aldehyde or ketone. The mild reaction conditions and high yields associated with this methodology make it an attractive option for the synthesis of fluorinated benzoxazole precursors. While the direct synthesis of this compound using this method has not been described, it provides a valuable tool for constructing the core fluorinated heterocyclic system.

Strategies for Selective Fluorination at the 7-Position

The most straightforward approach to obtaining a 7-fluorobenzoxazole is to start with a precursor that already contains the fluorine atom at the desired position. The key starting material for the synthesis of this compound would be 2-amino-3-fluorophenol. The synthesis of this precursor is a critical step and can be achieved through multi-step sequences starting from commercially available fluorinated aromatics.

Alternatively, selective fluorination of a pre-formed benzoxazole ring at the 7-position is a more challenging task due to the potential for multiple reactive sites on the aromatic ring. Electrophilic fluorinating reagents, such as Selectfluor®, are commonly used for the direct fluorination of aromatic compounds. However, achieving high regioselectivity can be difficult and often requires the presence of directing groups on the substrate. Gold-catalyzed tandem cycloisomerization/fluorination reactions of 2-alkynylanilines have been reported for the synthesis of fluorinated indoles, suggesting that similar strategies could potentially be adapted for the synthesis of fluorinated benzoxazoles. beilstein-journals.org

Incorporation of the But-3-ynyl Moiety at the 2-Position

The introduction of an alkyne-containing side chain, specifically the but-3-ynyl group, onto the C2 position of the 7-fluorobenzoxazole core can be achieved through several strategic approaches. These methods either build the heterocyclic ring with the side chain already present or attach the side chain to a pre-formed benzoxazole ring.

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.com For the synthesis of this compound, this strategy would involve the coupling of a 2-halo-7-fluorobenzoxazole intermediate with but-3-yne (propyne).

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst undergoes oxidative addition with the aryl halide (the 2-halo-7-fluorobenzoxazole). Simultaneously, the copper co-catalyst activates the terminal alkyne, forming a copper acetylide species. youtube.com Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final coupled product and regenerates the palladium catalyst. cetjournal.it

Key parameters for a successful Sonogashira coupling include the choice of catalyst, base, and solvent. Modern protocols have been developed to be more robust, sometimes eliminating the need for a copper co-catalyst or proceeding under milder, anaerobic conditions. organic-chemistry.orgcetjournal.it The reactivity of the halide on the benzoxazole ring is crucial, with the typical reactivity order being I > Br > Cl. wikipedia.org

Table 1: Key Components in Sonogashira Coupling for 2-Alkynylbenzoxazole Synthesis

Component Role Common Examples
Aryl Halide Electrophilic partner 2-Iodo-7-fluorobenzoxazole, 2-Bromo-7-fluorobenzoxazole
Terminal Alkyne Nucleophilic partner But-3-yne (Propyne)
Palladium Catalyst Main catalyst for C-C bond formation Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) Co-catalyst Activates the alkyne CuI
Base Neutralizes HX byproduct, forms acetylide Triethylamine (Et₃N), Diisopropylamine (DIPA)

| Solvent | Reaction medium | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) |

An alternative and often more direct strategy involves the construction of the benzoxazole ring using a building block that already contains the but-3-ynyl moiety. The most common method for benzoxazole synthesis is the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative. chemicalbook.comresearchgate.net

In this approach, 2-amino-6-fluorophenol would be reacted with pent-4-ynoic acid or an activated derivative (such as an acyl chloride or ester). The initial step is the formation of an amide bond between the amino group of the phenol and the carboxylic acid. This is followed by an intramolecular cyclodehydration reaction, where the phenolic hydroxyl group attacks the amide carbonyl, eliminating a molecule of water to form the oxazole (B20620) ring.

This method benefits from the wide availability of substituted 2-aminophenols and carboxylic acids. nih.govresearchgate.netmdpi.com The reaction conditions can be tuned to promote cyclization, often involving high temperatures or the use of dehydrating agents or catalysts.

Eco-Friendly and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. nih.govnih.gov For benzoxazole synthesis, this has led to the exploration of alternative energy sources and novel solvent systems to reduce waste, energy consumption, and the use of hazardous materials.

Alternative energy sources provide efficient means of promoting chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.

Microwave-Assisted Synthesis : Microwave irradiation has become a popular technique for accelerating organic reactions. benthamdirect.comscienceandtechnology.com.vn It allows for rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes. tandfonline.combeilstein-journals.org The synthesis of benzoxazoles via the condensation of 2-aminophenols with aldehydes or carboxylic acids is well-suited to microwave-assisted conditions, often proceeding in high yields without the need for a solvent. researchgate.netscienceandtechnology.com.vn

Ultrasound-Assisted Synthesis : Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. researchgate.netresearchgate.netnih.gov The formation and collapse of microscopic bubbles generate localized hot spots with extreme temperatures and pressures, promoting bond formation. Ultrasound has been successfully used for the green synthesis of benzoxazoles, often under solvent-free conditions or in aqueous media. nih.govresearchgate.net

Mechanochemical Synthesis : This technique involves using mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of any solvent. acs.org It represents a highly sustainable approach by minimizing solvent waste. The synthesis of various heterocyclic compounds, including benzoxazoles, has been demonstrated using mechanochemical methods. acs.org

Table 2: Comparison of Sustainable Synthesis Methods for Benzoxazoles

Method Typical Reaction Time Energy Source Key Advantages
Microwave 5-30 minutes scienceandtechnology.com.vntandfonline.com Microwaves Rapid heating, reduced side reactions, high yields benthamdirect.combeilstein-journals.org
Ultrasound 10-60 minutes researchgate.netnih.gov Sound waves Enhanced reaction rates, useful for heterogeneous reactions nih.govresearchgate.net

| Mechanochemistry | 15-60 minutes | Mechanical force | Solvent-free, high atom economy, scalable acs.org |

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. nih.govscispace.com They are typically formed by mixing a hydrogen bond donor (e.g., urea, glycerol) with a hydrogen bond acceptor (e.g., choline chloride) to create a liquid with a melting point significantly lower than that of its individual components. researchgate.net

Substrate Scope and Functional Group Tolerance in Designed Synthetic Pathways

The versatility of a synthetic method is determined by its substrate scope and tolerance for various functional groups. For the synthesis of this compound and its analogs, it is crucial that the chosen pathways accommodate a range of substituents on the core structure and the side chain.

The condensation reaction between 2-aminophenols and carboxylic acids or aldehydes generally exhibits broad substrate scope. rsc.orgnih.gov

On the 2-Aminophenol Ring : The reaction is tolerant of both electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, bromo, nitro) on the benzene (B151609) ring. mdpi.comresearchgate.net However, the electronic nature of these substituents can influence the reaction rate and yield. researchgate.net For instance, electron-donating groups may facilitate the cyclization step, whereas strong electron-withdrawing groups might decrease the nucleophilicity of the amino group. mdpi.comresearchgate.net

On the C2-Substituent : A wide variety of aldehydes and carboxylic acids (aliphatic, aromatic, and heterocyclic) can be used to generate diverse 2-substituted benzoxazoles. nih.govmdpi.com This flexibility allows for the introduction of various alkyne-containing building blocks.

Similarly, the Sonogashira coupling displays good functional group tolerance. The reaction conditions are generally mild enough to leave many common functional groups—such as esters, ketones, and ethers—intact on both the aryl halide and the alkyne coupling partners. beilstein-journals.org This is particularly advantageous for the late-stage functionalization of complex molecules.

Mechanistic Investigations of Formation and Transformation Pathways

Elucidation of Benzoxazole (B165842) Cyclization Mechanisms

The formation of the benzoxazole ring system is a cornerstone of heterocyclic chemistry. The cyclization to form the 7-fluoro-substituted benzoxazole can proceed through several mechanistic routes, often dictated by the choice of reactants, catalysts, and oxidizing agents.

The use of molecular oxygen as a terminal oxidant represents a green and efficient approach to benzoxazole synthesis. Aerobic oxidation mechanisms are central to many synthetic protocols. One proposed pathway for the formation of benzoxazoles involves the reaction of 2-aminophenols with aldehydes. A plausible mechanism for aerobic benzylic oxidation suggests that an enamine tautomer undergoes electrophilic addition of molecular oxygen to form an intermediate zwitterionic peroxide. researchgate.net This peroxide is then converted to a hydroperoxide, which can subsequently dehydrate to yield the final benzoxazole product. researchgate.net

In metal-free, cyanide-catalyzed systems, density functional theory (DFT) studies suggest a mechanism that favors a stepwise oxidative dehydrogenation and cyclization pathway over a direct cyclization. ijpbs.com The cyanide anion is believed to assist in an aerobic dehydrogenation process. ijpbs.com A trace amount of water can also play a crucial role by effectively reducing the activation energy during the condensation step. ijpbs.com Another strategy involves the direct oxidative cyclization of catechols with primary amines, using oxygen in water as an oxidative system to construct the benzoxazole framework. acs.org

The pathways to benzoxazole formation are characterized by the transient existence of key intermediates that direct the course of the reaction.

Imines: A widely accepted and fundamental step in many benzoxazole syntheses is the formation of an imine intermediate, also known as a Schiff base. organic-chemistry.org This occurs through the condensation of a 2-aminophenol (B121084) with an aldehyde or ketone. organic-chemistry.orgrsc.org This phenolic imine intermediate then undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks the imine carbon. rsc.org Subsequent oxidation or dehydration of the resulting benzoxazoline intermediate yields the aromatic benzoxazole ring. rsc.org The intramolecular cyclization of these phenolic azomethines (Schiff bases) can be mediated by various reagents at ambient temperatures. nih.gov

Acyloxyphosphonium Ions: In syntheses starting from carboxylic acids, acyloxyphosphonium ions serve as critical activated intermediates. Mechanistic studies suggest that an acyloxyphosphonium ion can be generated as a key intermediate via the anodic oxidation of a carboxylic acid in the presence of a phosphine. nih.gov This highly electrophilic species is then susceptible to nucleophilic attack, followed by cycloaddition, to form the heterocyclic ring. nih.gov While detailed for oxazole (B20620) synthesis, this principle of activating a carboxylic acid via a phosphine-mediated intermediate is a relevant pathway for forming the core benzoxazole structure from appropriate precursors. nih.gov

Both metal-free and metal-catalyzed approaches have been developed for benzoxazole synthesis, each operating through distinct catalytic cycles.

Metal-Free Syntheses: In metal-free catalytic systems, the catalyst's role is to facilitate the condensation and subsequent oxidative cyclization. For instance, a magnetic nanocatalyst (Fe3O4@SiO2-imidazol-I) has been shown to effectively catalyze the reaction. nih.gov A plausible mechanism involves the formation of an imine from a catechol and an amine, followed by an intramolecular cyclization. The catalyst then facilitates the final aerobic oxidation step to produce the benzoxazole product and is regenerated to begin the next cycle. nih.gov Similarly, cyanide has been shown to act as a catalyst in the aerobic oxidative synthesis of benzoxazole, where it assists in the dehydrogenation step. ijpbs.com

Metal-Catalyzed Syntheses: Transition metals like copper (Cu), palladium (Pd), and ruthenium (Ru) are effective catalysts for benzoxazole synthesis, typically through C-H activation or cross-coupling reactions. organic-chemistry.org A general method for forming benzoxazoles involves the copper-catalyzed intramolecular cyclization of ortho-haloanilides. nih.gov The proposed mechanism is believed to proceed through a Cu(I)/Cu(III) manifold, involving an oxidative insertion of the copper catalyst into the carbon-halogen bond, followed by an intramolecular nucleophilic attack and subsequent reductive elimination to release the benzoxazole product and regenerate the Cu(I) catalyst. nih.gov

Mechanisms of Alkyne Functionalization

The but-3-ynyl group of 2-(But-3-ynyl)-7-fluorobenzo[d]oxazole is a versatile handle for further molecular elaboration, primarily through cycloaddition reactions. The terminal alkyne is particularly amenable to "click chemistry" reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction for forming 1,4-disubstituted 1,2,3-triazoles. chemicalbook.com This reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition. nih.gov The mechanism is significantly different from the thermal Huisgen 1,3-dipolar cycloaddition. chemicalbook.comnih.gov

The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate from the terminal alkyne. chemicalbook.com The active Cu(I) catalyst can be generated in situ from Cu(II) salts using a reducing agent like sodium ascorbate. nih.gov DFT calculations have shown that the coordination of Cu(I) to the alkyne is a key step. nih.gov Following the formation of the copper acetylide, the azide (B81097) coordinates to the copper center, which facilitates a cyclization event. This leads to a six-membered copper-containing ring intermediate. Subsequent rearrangement and protonolysis release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue. chemicalbook.com Some theoretical and experimental studies support a mechanism involving two copper atoms that cooperate to activate both the alkyne and the azide. researchgate.net

FeatureDescriptionReference
CatalystActive species is Copper(I), which can be generated from Cu(I) or Cu(II) salts. nih.gov
RegioselectivityExclusively forms the 1,4-disubstituted 1,2,3-triazole regioisomer. chemicalbook.comacs.org
Rate Acceleration10⁷ to 10⁸ times faster than the uncatalyzed thermal reaction. nih.gov
Key IntermediateCopper(I) acetylide complex. chemicalbook.com
Reaction ConditionsTypically mild, often performed at room temperature and in aqueous conditions. acs.org

As an alternative to the copper-catalyzed reaction, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free pathway for triazole formation. nih.gov This bioorthogonal reaction is driven by the high ring strain of a cyclic alkyne, which significantly lowers the activation energy of the cycloaddition. organic-chemistry.org

The mechanism of SPAAC is a concerted [3+2] cycloaddition, similar to the classical Huisgen reaction, but it does not require a catalyst due to the inherent reactivity of the strained alkyne. nih.gov The driving force is the release of enthalpy from the strained cyclooctyne (B158145) ring upon forming the more stable, aromatic triazole ring. nih.gov The reactivity of the cycloalkyne is paramount and can be tuned by its structural features. For example, the introduction of electron-withdrawing fluorine atoms at the propargylic positions (as in DIFO) or fusing the ring to aromatic systems (as in DIBO) dramatically increases the reaction rate. This allows the reaction to proceed rapidly at physiological temperatures, making it a powerful tool in chemical biology. organic-chemistry.orgnih.gov

Cycloalkyne TypeKey Structural FeatureImpact on ReactivityReference
DIFODifluorinated cyclooctyneLUMO lowering through propargylic fluorination increases reaction rate. organic-chemistry.org
DIBODibenzocyclooctynolStrain enhancement through fused aryl rings leads to exceptionally fast reactions. rsc.org
DIFBODifluorobenzocyclooctyneCombines both fluorination and fused ring strain for very high reactivity. organic-chemistry.org
BCNBicyclononyneA stable yet reactive cycloalkyne used for applications requiring minimal side reactions.

Mechanistic Influence of Fluorine Substitution

The presence of a fluorine atom at the 7-position of the benzoxazole ring in "this compound" is expected to exert a significant influence on the mechanistic pathways of its cycloaddition reactions. nih.govolemiss.edu This influence manifests in both the regioselectivity of the reaction and its kinetics.

In cycloaddition reactions, particularly those that proceed through intermediates with some degree of charge separation or involve the aromatic system in the transition state, the electronic nature of the fluorine substituent can play a crucial role in determining the regioselectivity. For instance, in 1,3-dipolar cycloadditions, the fluorine atom can influence the electron density of the benzoxazole system, thereby affecting the frontier molecular orbital (FMO) energies and coefficients. The regioselectivity of such reactions is often governed by the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other.

Theoretical studies on the cycloaddition of azides to substituted cyclooctynes have shown that fluorine substitution can have a dramatic effect on reactivity and regioselectivity. acs.org Computational studies on fluorinated fluoren-9-iminium ylides in 1,3-dipolar cycloadditions also highlight the role of fluorine in directing the regiochemical outcome. goettingen-research-online.de In the case of "this compound," the fluorine at the 7-position would likely influence the polarization of the benzoxazole ring and any intermediates, thereby directing the approach of the reacting partner to a specific orientation. For example, in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the regioselectivity is primarily controlled by the copper catalyst to yield the 1,4-disubstituted triazole, the electronic effects of the fluorine could influence the rate and stability of the copper-acetylide intermediate. wikipedia.orgnih.gov

The table below summarizes the expected electronic effects of the fluorine substituent and their potential influence on reaction regioselectivity.

Effect of Fluorine Description Potential Influence on Regioselectivity
Inductive Effect (-I)Strong electron-withdrawing effect through the sigma bond framework.Can lower the energy of nearby molecular orbitals, potentially altering the HOMO-LUMO gap and interaction energies, thereby influencing the preferred orientation of the dipole.
Mesomeric Effect (+M)Electron donation into the pi-system through lone pair delocalization.Can increase electron density at specific positions on the benzoxazole ring, favoring the formation of one regioisomer over another in reactions sensitive to nucleophilicity.
Steric HindranceThe physical space occupied by the fluorine atom.May disfavor the approach of bulky reactants to the adjacent 6-position, although this effect is generally smaller for fluorine compared to other halogens.

Computational studies have been instrumental in elucidating the impact of fluorine on reaction barriers. For example, density functional theory (DFT) calculations on the cycloaddition of azides to strained alkynes have shown that fluorine substitution can significantly lower the activation barrier. acs.org This is often attributed to the favorable interaction of the fluorine with the transition state geometry and electronic structure. nih.gov Distortion/interaction analysis, a computational tool, has revealed that the enhanced reactivity can stem from a reduced FMO gap, primarily by stabilizing the LUMO of the alkyne. nih.gov

The following table presents hypothetical activation energy data based on computational studies of analogous fluorinated systems to illustrate the potential impact of fluorine substitution.

Reactant System Hypothetical Activation Energy (kcal/mol) - Unsubstituted Hypothetical Activation Energy (kcal/mol) - Fluorinated Hypothetical Rate Enhancement
Alkyne + Azide (Thermal)2522~50x
Alkyne + Nitrile Oxide2018~10x
Benzoxazole + Dipolarophile3028~15x

This data is illustrative and based on general trends observed in computational studies of fluorinated compounds. Actual values for "this compound" would require specific experimental or computational investigation.

Reactivity and Transformational Chemistry of 2 but 3 Ynyl 7 Fluorobenzo D Oxazole

Reactions of the Benzoxazole (B165842) Core

The reactivity of the benzoxazole core is influenced by the fusion of the electron-rich oxazole (B20620) ring and the benzene (B151609) ring, which is modified by the presence of an electron-withdrawing fluorine atom at the 7-position. This substitution pattern affects the electron density distribution and subsequent chemical reactivity of the aromatic system.

Electrophilic Aromatic Substitution (EAS): The benzoxazole ring system is generally considered to be electron-deficient, which deactivates it towards electrophilic attack compared to benzene. The fusion of the oxazole ring withdraws electron density from the benzene portion. Furthermore, the fluorine atom at the C-7 position acts as a deactivating group through its inductive effect, further reducing the ring's nucleophilicity.

While the system is deactivated, any electrophilic substitution would be directed by the existing substituents. The oxazole ring itself tends to direct incoming electrophiles to the C-4 and C-6 positions. The fluorine atom, being a halogen, is an ortho, para-director. libretexts.org Therefore, for 7-fluorobenzoxazole, the directing effects are somewhat complex. The C-4 position is ortho to the fluorine atom and meta to the oxazole nitrogen, while the C-6 position is para to the oxazole nitrogen and ortho to the oxygen. The C-5 position is meta to the fluorine. Predicting the major product would require consideration of the specific electrophile and reaction conditions, but substitution is generally expected to be sluggish. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.comuomustansiriyah.edu.iqmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 7-fluorobenzoxazole ring makes it a potential candidate for nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The fluorine atom itself can act as a leaving group in SNAr reactions. The rate-determining step in SNAr is typically the initial attack by the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). masterorganicchemistry.com The reaction is favorable if strong electron-withdrawing groups are positioned ortho or para to the leaving group to stabilize this intermediate. youtube.com In 7-fluorobenzoxazole, the electron-withdrawing character of the fused oxazole ring may activate the C-7 position for nucleophilic attack, allowing for the displacement of the fluoride ion by strong nucleophiles like alkoxides, amines, or thiolates. Recent studies have also explored photoredox catalysis to enable SNAr on unactivated fluoroarenes. nih.gov

Reaction TypeExpected Reactivity of 7-Fluorobenzoxazole CoreDirecting Influence
Electrophilic Aromatic Substitution Deactivated due to electron-withdrawing nature of the oxazole ring and fluorine.Complex interplay; directing towards C-4 and C-6 positions is likely.
Nucleophilic Aromatic Substitution Possible at the C-7 position due to the electron-deficient ring and fluorine as a leaving group.Nucleophilic attack favored at the carbon bearing the fluorine atom (C-7).

The benzoxazole ring, while aromatic, can undergo ring-opening under specific conditions, providing a pathway to highly functionalized benzene derivatives. These reactions typically involve the cleavage of one or both of the C-O and C=N bonds of the oxazole moiety.

Several methodologies have been developed for the ring-opening of benzoxazoles:

Copper-Catalyzed Functionalization: A copper-catalyzed reaction involving benzoxazole, ethyl diazoacetate, and water can lead to a ring-opened product bearing aldehyde, amine, carboxylate, and hydroxyl groups. acs.org The mechanism involves the formation of a copper carbene, which reacts with the benzoxazole to form an ylide, followed by a water-assisted ring-opening cascade.

PIFA-Mediated Coupling: Phenyliodine bis(trifluoroacetate) (PIFA) can mediate the ring-opening of benzoxazoles and subsequent coupling with aryl isocyanates to form 2-hydroxy diaryl ureas under mild, transition-metal-free conditions. researchgate.net

Cascade Reactions: Yttrium(III) triflate has been used to catalyze a cascade reaction between benzoxazoles and propargylic alcohols. This process involves a ring-opening of the benzoxazole followed by a regioselective annulation to form 1,4-benzoxazine scaffolds. rsc.org

Oxidative Ring-Opening: In the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a mediator, benzoxazoles can react with benzylamines under aerobic conditions. The reaction proceeds through a ring-opening of the benzoxazole, followed by an oxidative condensation to yield 2-aryl benzoxazoles. researchgate.nettandfonline.com

These examples demonstrate that the ostensibly stable benzoxazole core can be selectively cleaved and transformed, offering synthetic routes to more complex molecular architectures.

Advanced Spectroscopic Analysis and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a critical technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by 2-(But-3-ynyl)-7-fluorobenzo[d]oxazole would promote electrons from a lower energy ground state to a higher energy excited state. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that are indicative of the specific energy gaps between electronic states.

For benzoxazole (B165842) derivatives, these transitions are typically associated with the π → π* and n → π* electronic transitions of the aromatic system. nih.gov The benzoxazole core, an aromatic heterocyclic system, possesses both π electrons and non-bonding (n) electrons on the nitrogen and oxygen atoms. The specific wavelengths of absorption are influenced by the molecular structure, including the presence of the fluorine atom and the butynyl substituent.

While specific experimental UV-Vis data for this compound is not publicly available in the referenced literature, the expected absorption maxima can be contextualized. Benzoxazoles are known to be utilized as chromophores and have applications as UV dyes, indicating strong absorption in the ultraviolet region. nih.gov The electronic properties, and thus the λmax values, would be subtly modulated by the electron-withdrawing nature of the fluorine atom and the electronic effects of the terminal alkyne group on the π-conjugated system.

A hypothetical dataset for the electronic transitions of this compound is presented below to illustrate how such data would be reported.

Transition Type λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹) Solvent
π → π~280-320>10,000Methanol
n → π~330-360<2,000Methanol

Note: This table is illustrative and not based on experimentally verified data for this compound.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction experiment would reveal the planarity of the benzoxazole ring system and the specific orientation of the butynyl and fluoro substituents. The crystal packing, which describes how individual molecules are arranged in the crystal lattice, would also be elucidated, including any intermolecular interactions such as hydrogen bonding or π-stacking.

While a specific crystal structure for this compound has not been reported in the searched literature, studies on related benzoxazole derivatives provide a framework for understanding its likely structural features. For instance, various 2-substituted benzoxazole derivatives have been shown to crystallize in common space groups like triclinic (P-1) or monoclinic (P21/c). nih.govresearchgate.netscispace.com These studies confirm the near-planar conformation of the fused benzoxazole ring system. researchgate.net

A representative table of crystallographic data, as would be obtained from such an analysis, is provided below for illustrative purposes.

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P21/c
a (Å) ~11.0
b (Å) ~12.0
c (Å) ~10.0
β (˚) ~95.0
Volume (ų) ~1320
Z 4
Calculated Density (g/cm³) ~1.45

Note: This table is illustrative and not based on experimentally verified data for this compound. The values are based on typical data for similar benzoxazole derivatives. scispace.com

The precise structural data from X-ray crystallography is crucial for understanding structure-activity relationships and for computational modeling studies.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are fundamental to predicting the behavior of molecules in chemical reactions. These methods allow for the detailed study of reaction pathways, helping to elucidate the mechanisms by which a molecule might be synthesized or how it interacts with other chemical species.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. irjweb.comnih.gov For a molecule like 2-(But-3-ynyl)-7-fluorobenzo[d]oxazole, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G++(d,p), can be employed to determine its most stable three-dimensional shape, known as the optimized geometry. irjweb.com This process involves finding the lowest energy conformation of the molecule by calculating forces on the atoms and adjusting their positions until a minimum energy state is reached.

The calculations provide key structural parameters such as bond lengths, bond angles, and dihedral angles. irjweb.com For instance, in related oxazole (B20620) derivatives, DFT has been used to determine the precise angles within the oxazole ring and its orientation relative to other parts of the molecule. irjweb.com These geometric parameters are crucial for understanding the molecule's stability and reactivity. Furthermore, DFT is used to calculate the total electronic energy, which is essential for comparing the stability of different isomers or conformations and for determining the energies of reaction intermediates and products. nih.gov

Table 1: Illustrative Calculated Structural Parameters for a Benzoxazole (B165842) Derivative using DFT Note: This data is representative of typical results for benzoxazole derivatives and is not specific to this compound.

ParameterValue
Bond Length (C-O in oxazole ring)1.36 Å
Bond Length (C=N in oxazole ring)1.31 Å
Bond Angle (C-O-C in oxazole ring)105.2°
Bond Angle (O-C=N in oxazole ring)115.8°
Dihedral Angle (Benzene-Oxazole)~0.5°

To understand the kinetics of a chemical reaction involving this compound, it is necessary to identify the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating these transient structures. By identifying the TS, the activation energy (Ea) of the reaction can be calculated as the energy difference between the reactants and the transition state.

This activation energy is a critical parameter that determines the rate of a reaction. A lower activation energy implies a faster reaction. For heterocyclic compounds, these calculations can predict the feasibility of synthetic routes or the stability of the compound under various conditions. For example, theoretical studies on the formation of benzothiazole (B30560) and benzo irjweb.comchimicatechnoacta.ruoxazin-3(4H)-one structures have utilized DFT to show that energy barriers can be overcome, leading to thermodynamically favorable products. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, which has a rotatable butynyl group, MD simulations can explore its conformational landscape at a given temperature. These simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it moves, vibrates, and interacts with its environment, such as solvent molecules. nih.gov

MD simulations are particularly useful for studying intermolecular interactions, such as how the molecule might bind to a biological target like an enzyme. nih.govnih.gov By simulating the molecule in a solvent box (e.g., water), one can observe the formation of hydrogen bonds and other non-covalent interactions that stabilize the complex. Studies on benzothiazole derivatives, for instance, have used MD simulations of up to 200 nanoseconds to confirm stable binding within a protein's active site. nih.gov

Prediction of Electronic Structure and Spectroscopic Properties

Computational methods are also highly effective at predicting the electronic properties and spectroscopic signatures of molecules. These predictions can guide the interpretation of experimental data from techniques like UV-Vis spectroscopy.

The reactivity and electronic properties of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. irjweb.comresearchgate.net

For this compound, DFT calculations can map the electron density distribution of these orbitals and calculate their energy levels. researchgate.net A small HOMO-LUMO gap generally signifies a molecule that is more reactive and can be more easily excited electronically. researchgate.net Analysis of the FMOs can reveal which parts of the molecule are electron-rich (typically where the HOMO is localized) and which are electron-poor (where the LUMO is localized), providing clues about its behavior in reactions. rsc.org

Table 2: Representative Frontier Molecular Orbital Energies for a Benzoxazole System Note: This data is illustrative and not specific to this compound.

OrbitalEnergy (eV)
HOMO-6.58 eV
LUMO-1.72 eV
HOMO-LUMO Gap (ΔE)4.86 eV

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent it is dissolved in. This effect arises from changes in the energy gap between the ground and excited states of the molecule due to differential solvation. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can effectively model this behavior. nih.gov

By performing TD-DFT calculations within a simulated solvent environment (often using a polarizable continuum model, or PCM), it is possible to predict the absorption wavelengths (λmax) of this compound in various solvents. chimicatechnoacta.ru Studies on similar thiazole (B1198619) and benzothiazole hydrazone chromophores have shown that these compounds can exhibit positive solvatochromism, where the absorption maximum shifts to longer wavelengths (a red shift) as solvent polarity increases. chimicatechnoacta.ruresearchgate.net Computational analysis helps to explain these shifts by calculating the stabilization of the ground and excited states, providing a molecular-level understanding of the observed spectroscopic properties. researchgate.net

Computational Approaches to Structure-Reactivity Relationships

Theoretical and computational chemistry provides indispensable tools for elucidating the intricate relationship between the molecular structure of this compound and its chemical reactivity. These in silico methods allow for a detailed examination of the molecule's electronic properties, offering predictions of its behavior in chemical reactions. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the reactivity of benzoxazole derivatives. researchgate.netresearchgate.net These studies typically investigate the molecule's optimized geometry, frontier molecular orbitals, and various reactivity descriptors to forecast its stability and reactive sites. researchgate.netresearchgate.net

At the core of these investigations is the calculation of the molecule's electronic structure. By employing methods like DFT with basis sets such as B3LYP/6-311++G(d,p), researchers can model the molecule's geometry and the distribution of its electrons. researchgate.netresearchgate.net This foundational analysis gives rise to several key metrics that quantify reactivity.

A primary focus of these computational studies is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more polarizable and more readily undergoes chemical reactions. For a molecule like this compound, the fluorine atom and the butynyl group would significantly influence the energies of these orbitals.

Table 1: Representative Frontier Molecular Orbital Properties This interactive table contains hypothetical but representative data for a fluorinated alkynyl-benzoxazole derivative calculated using DFT.

Parameter Value (eV) Description
EHOMO -6.85 Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.20 Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ² / (2η).

Table 2: Calculated Global Reactivity Descriptors This interactive table displays hypothetical global reactivity descriptors derived from the FMO data in Table 1.

Descriptor Formula Calculated Value (eV) Interpretation
Ionization Potential (I) -EHOMO 6.85 High value suggests moderate stability against oxidation.
Electron Affinity (A) -ELUMO 1.20 Positive value indicates it can accept an electron.
Electronegativity (χ) (I+A)/2 4.025 Represents the molecule's overall electron-attracting tendency.
Chemical Hardness (η) (I-A)/2 2.825 Indicates good molecular stability due to a relatively large value.
Chemical Softness (S) 1/η 0.354 Denotes a moderate polarizability.

Beyond global descriptors, computational methods are used to identify specific reactive sites within the molecule. Molecular Electrostatic Potential (MEP) maps are particularly insightful, as they visualize the charge distribution across the molecular surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atom of the oxazole ring and the triple bond of the butynyl group would likely be identified as key nucleophilic sites.

To further refine the prediction of reactive sites, local reactivity descriptors such as condensed Fukui functions are calculated. researchgate.netresearchgate.net These functions provide a value for each atom in the molecule, indicating its propensity to accept or donate electrons, thereby pinpointing the exact locations for electrophilic and nucleophilic attacks. researchgate.net This level of detail is crucial for understanding the regioselectivity of reactions involving the benzoxazole core and its substituents.

Applications in Chemical Biology and Mechanistic Medicinal Chemistry Research

Design Principles for Molecular Probes and Activity-Based Profiling

The rational design of molecular probes is fundamental to the study of protein function and the identification of new therapeutic targets. Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes such probes to selectively label and identify active enzymes within a complex proteome. The structure of 2-(But-3-ynyl)-7-fluorobenzo[d]oxazole is ideally suited for the creation of activity-based probes.

The but-3-ynyl group provides a terminal alkyne, a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and biocompatibility, making it a cornerstone of modern bioconjugation techniques.

In the context of ABPP, the terminal alkyne on this compound serves as a bioorthogonal handle. This allows for a two-step labeling strategy:

The benzoxazole (B165842) core of the molecule can be designed to interact with a specific class of enzymes.

After the probe has bound to its target protein, the terminal alkyne is available for reaction with an azide-containing reporter tag, such as a fluorophore (for imaging) or a biotin (B1667282) tag (for enrichment and mass spectrometry-based identification).

This modular approach offers significant advantages over traditional one-step probes, as the small size of the alkyne group is less likely to interfere with the probe's binding to its target protein.

Key Features of Terminal Alkynes in Bioconjugation:

FeatureDescription
Bioorthogonality The alkyne group is largely inert in biological systems, preventing non-specific reactions with endogenous molecules.
High Reactivity Under copper(I) catalysis, the reaction with azides is rapid and high-yielding, even at low concentrations.
Versatility The alkyne can be conjugated to a wide variety of azide-modified reporter molecules, allowing for diverse experimental designs.
Stability of Product The resulting triazole linkage is chemically stable, ensuring that the reporter tag remains attached to the target protein throughout subsequent analysis.

The strategic integration of the but-3-ynyl group onto the 7-fluorobenzoxazole scaffold is critical for its function in target identification and validation. The benzoxazole core can be considered the "warhead" of the molecular probe, responsible for recognizing and reacting with the target protein. The fluorine atom at the 7-position can enhance the binding affinity and selectivity of the molecule through favorable interactions with the target protein's active site.

Once a protein is labeled by the probe and identified via mass spectrometry, the probe can be further utilized for target validation. For instance, competition experiments can be performed where a potential inhibitor is pre-incubated with the proteome before the addition of the this compound-based probe. A decrease in the labeling of the target protein would provide strong evidence that the inhibitor binds to the same site as the probe, thus validating it as a target for the inhibitor.

Mechanistic Investigations of Biological Interactions

The benzoxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities. The specific structure of this compound allows for detailed mechanistic studies of its interactions with biological macromolecules.

Benzoxazole derivatives have been reported to inhibit various enzymes, including kinases, proteases, and oxidoreductases. The mechanism of inhibition can be either reversible or irreversible, depending on the nature of the substituents on the benzoxazole ring.

The 7-fluoro substituent on the benzoxazole ring of this compound can play a crucial role in its inhibitory activity. Fluorine's high electronegativity can alter the electronic properties of the benzoxazole ring system, potentially enhancing its interaction with amino acid residues in the active site of an enzyme through hydrogen bonding or dipole-dipole interactions.

To investigate the enzyme inhibition mechanism, a series of kinetic studies would be necessary. These studies would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound. The data obtained could then be used to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Certain planar aromatic heterocyclic compounds, including some benzoxazole derivatives, are known to interact with DNA. This interaction can occur through several modes, with intercalation being one of the most common. Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix.

The planar benzoxazole core of this compound suggests that it could potentially act as a DNA intercalator. To investigate this, various biophysical techniques could be employed:

UV-Visible Spectroscopy: Changes in the absorption spectrum of the compound upon addition of DNA can indicate binding.

Fluorescence Spectroscopy: An increase or decrease in the fluorescence of the compound or a fluorescent DNA probe in the presence of the other can provide evidence of interaction.

Circular Dichroism (CD) Spectroscopy: Changes in the CD spectrum of DNA upon binding of the compound can indicate conformational changes in the DNA structure consistent with intercalation.

Viscometry: An increase in the viscosity of a DNA solution upon addition of the compound is a classic sign of intercalation, as it causes the DNA helix to lengthen and become more rigid.

By identifying the protein targets of this compound through ABPP, researchers can begin to understand how this compound might modulate cellular signaling pathways. For example, if the compound is found to inhibit a specific kinase, it could be inferred that it would affect the signaling pathways regulated by that kinase.

Further studies, such as Western blotting, could then be used to examine the phosphorylation status of downstream substrates of the identified kinase in cells treated with the compound. A decrease in the phosphorylation of these substrates would provide further evidence for the compound's on-target effect and its ability to modulate a specific signaling pathway. The use of the alkyne handle would also allow for the synthesis of fluorescently tagged versions of the compound, enabling researchers to visualize its subcellular localization and co-localization with its target proteins using fluorescence microscopy.

Chemical Design Strategies for Functional Modulation

In the field of medicinal chemistry, the strategic design of small molecules to achieve specific biological functions is paramount. For a compound like this compound, its utility in chemical biology and mechanistic studies is largely dictated by the distinct chemical properties of its constituent functional groups: the 7-fluoro substituent on the benzoxazole core and the terminal alkyne of the but-3-ynyl side chain. These groups are not merely passive structural elements; they are active modulators of the molecule's interactions with biological macromolecules. The fluorination of the aromatic system can profoundly influence non-covalent molecular recognition processes, while the terminal alkyne provides a reactive handle for the formation of stable, covalent linkages with protein targets. Understanding these features allows for the rational design of molecular probes and inhibitors to investigate biological pathways and enzyme mechanisms.

The incorporation of fluorine into pharmaceutical agents and chemical probes is a widely used strategy to enhance molecular properties such as metabolic stability and membrane permeability. acs.org In this compound, the fluorine atom at the 7-position plays a critical role in modulating non-covalent interactions with protein targets, which is fundamental to molecular recognition.

Furthermore, the presence of fluorine can alter the properties of surrounding functional groups through inductive effects and can influence the hydration and desolvation energies of the ligand upon binding. Fluorine substituents can modulate complex molecular structures like protein-water hydrogen bond networks, which may stabilize or destabilize a ligand-protein complex. nih.govacs.org Rather than forming strong, direct hydrogen bonds, fluorine's primary role is often to fine-tune the electronic environment and displace water molecules from a binding pocket, which can be an entropically favorable process. Statistical analysis of protein-ligand complexes in the Protein Data Bank (PDB) reveals that while short contacts involving fluorine are frequent, they are often a consequence of stronger, neighboring interactions that force the fluorine atom into proximity with a potential donor, making it a "donor's last resort". acs.orgmdpi.com

Table 1: Influence of Fluorine Substitution on Molecular Interactions
Interaction TypeDescriptionImpact on Molecular RecognitionReference
Multipolar InteractionsFavorable electrostatic interaction between the polarized C-F bond and protein backbone carbonyls (C–F···C=O).Can significantly enhance binding affinity and stabilize the complex. nih.gov
Hydrogen BondingOrganic fluorine is a weak hydrogen bond acceptor. These bonds are generally not the primary driver of affinity.Contributes modestly to binding energy, often formed as a consequence of other stronger interactions. nih.govmdpi.com
Hydrophobic InteractionsFluorine can increase the hydrophobicity of the aromatic ring, promoting interactions with nonpolar pockets.Enhances binding to hydrophobic sites within a protein. nih.gov
Modulation of Water NetworksFluorine substitution can displace water molecules from the binding site, altering the local solvation environment.Can lead to an entropically favorable contribution to the binding free energy. nih.govacs.org

The but-3-ynyl group of this compound serves as a key functional element for creating covalent bonds with biological targets. Terminal alkynes, once considered relatively inert under physiological conditions, are now recognized as "latent electrophiles" or "warheads" capable of reacting selectively with nucleophilic amino acid residues within a protein's active site. acs.orgnih.gov This proximity-driven reactivity is a powerful tool for designing irreversible inhibitors and activity-based probes.

The primary target for this reaction in biological systems is the thiol side chain of cysteine residues. nih.gov When the alkyne-containing molecule binds to the active site of a target enzyme, the precise positioning and orientation of the alkyne next to a catalytic cysteine facilitates a nucleophilic attack. This thiol-alkyne addition reaction results in the formation of a stable vinyl thioether linkage, covalently and often irreversibly modifying the protein. nih.govresearchgate.net

The reactivity of the terminal alkyne is highly dependent on its local environment. The reaction is not indiscriminate; the alkyne moiety shows little to no reactivity with free thiols (like glutathione) in solution, highlighting the importance of enzyme-mediated proximity for activation. acs.orgnih.gov For some enzymes, the terminal proton of the alkyne is crucial for the reaction to proceed. acs.orgnih.gov The mechanism is believed to be a direct nucleophilic attack on one of the alkyne carbons, a process that can be modulated by the electronic properties of the inhibitor. For instance, attaching an electron-withdrawing group to the alkyne can increase its electrophilicity and the rate of covalent modification. nih.gov This strategy has been successfully employed to develop potent covalent inhibitors for various cysteine proteases, including the SARS-CoV-2 main protease and cathepsin K. nih.govnih.gov

Table 2: Characteristics of Alkyne-Mediated Covalent Adduct Formation
FeatureDescriptionSignificance in Biological SystemsReference
Reaction MechanismProximity-driven nucleophilic addition of a thiol (e.g., from cysteine) across the alkyne triple bond.Enables highly selective covalent targeting, as the reaction is activated only within the specific microenvironment of an enzyme's active site. nih.govnih.gov
Covalent AdductForms a stable vinyl thioether bond between the inhibitor and the protein.Leads to irreversible or very slow-reversal inhibition of the target enzyme, allowing for prolonged functional studies. nih.govresearchgate.net
Biological NucleophilePrimarily the sulfhydryl group of cysteine residues.Targets a wide range of enzymes where cysteine plays a key catalytic or structural role, such as proteases and deubiquitinases. nih.govuniversiteitleiden.nl
Reactivity ModulationThe terminal proton can be essential for reactivity. Electron-withdrawing groups can enhance the rate of reaction.Allows for the fine-tuning of inhibitor potency and selectivity through chemical modification of the alkyne warhead. acs.orgnih.gov

Advanced Materials Science Applications: Structure Property Relationships

Incorporation into Polymeric Architectures

The presence of the butynyl group provides a reactive site for polymerization, enabling the incorporation of the fluorinated benzoxazole (B165842) moiety into various polymer architectures, particularly high-performance thermosetting resins.

Synthesis of Benzoxazole Arylalkyne Resins and Their Curing Processes

New thermosetting benzoxazole resins are often synthesized using coupling methods, with raw materials like 2-amino-4-bromophenol (B1269491) and various aldehydes. ecust.edu.cn The synthesis of resins incorporating structures similar to 2-(But-3-ynyl)-7-fluorobenzo[d]oxazole results in monomers that can be cured thermally. The curing process is typically analyzed using Differential Scanning Calorimetry (DSC), which reveals the temperatures at which the cross-linking reactions of the alkyne groups occur. ecust.edu.cn These monomers often exhibit good solubility in common solvents like tetrahydrofuran (B95107) (THF), and their solutions maintain a low viscosity, which is highly suitable for processing via solvent-based methods for creating composite materials and coatings. ecust.edu.cn

Chemical Structure-Property Relationships in Functional Materials

The specific combination of the fluorine atom and the alkynyl benzoxazole structure establishes a direct relationship between the compound's chemical features and the macroscopic properties of the resulting materials.

Influence of Fluorination on Electro-Optical Properties of Liquid Crystals

In the field of liquid crystals, the strategic placement of fluorine atoms is a widely used method to modify and enhance material properties. tandfonline.com The introduction of a lateral fluorine substituent, as seen in the 7-fluoro position of the benzoxazole ring, has a significant impact on the electro-optical characteristics of liquid crystal mixtures. nih.govmdpi.com

Impact of Fluorinated Benzoxazole Moieties on Dielectric Constants and Thermal Stability

The incorporation of fluorinated benzoxazole moieties into polymers is a proven strategy for developing materials with both low dielectric constants (low-Dk) and exceptional thermal stability, which are critical for applications in high-frequency electronics and microelectronics. researchgate.netmdpi.com

Simultaneously, these moieties enhance thermal stability. The C-F bond is inherently stronger than a carbon-hydrogen (C-H) bond, leading to a more thermally robust polymer structure. nycu.edu.tw The rigid nature of the benzoxazole ring itself also contributes to high glass transition temperatures (Tg) and excellent thermal stability. mdpi.com As a result, polymers containing fluorinated benzoxazole units exhibit high decomposition temperatures and retain their structural integrity at elevated temperatures. bohrium.commdpi.com

The following table summarizes the properties of various polymers incorporating fluorinated benzoxazole units, demonstrating the consistent achievement of low dielectric constants and high thermal stability.

Polymer TypeDielectric Constant (Dk)Measurement FrequencyGlass Transition Temp. (Tg)5% Weight Loss Temp. (Td5%)
Fluorinated Polybenzoxazole2.19 - 2.421 Hz - 1 MHz354 °CNot Specified
Poly(imide-benzoxazole) NFM (PIBO-1)1.641 MHz> 310 °C> 500 °C
Poly(imide-benzoxazole) NFM (PIBO-2)1.821 MHz> 310 °C> 500 °C
Fluorinated Copolybenzoxazine2.36Not SpecifiedHigh> 400 °C
Fluorinated Poly(benzoxazole-co-imide)2.5410 GHz315 °C509 °C
Poly(2F-JQ) BenzoxazoleModerate1 MHzNot Specified610 °C

This table is interactive. Data compiled from multiple sources. bohrium.comresearchgate.netmdpi.comnycu.edu.twrsc.org

Designing Materials with Tunable Properties through Alkynyl Benzoxazole Integration

The integration of both the alkynyl group and the fluorinated benzoxazole moiety into a single molecular building block allows for the design of functional materials with highly tunable properties. The alkynyl group acts as a versatile handle for controlling the polymer architecture, while the benzoxazole core provides a stable, high-performance foundation.

Theoretical and experimental studies have shown that incorporating various alkyne substituents can be used to tune the energy levels and band gaps of conjugated materials built from benzoxazole blocks. acs.org This allows for the precise modulation of optical and electronic properties. acs.org From a materials perspective, the alkynyl group provides a site for thermal cross-linking, enabling control over the cross-link density of thermosets. This, in turn, influences the final thermomechanical properties of the cured resin. The fluorinated benzoxazole component ensures that the resulting material possesses inherent low dielectric properties and high thermal stability. bohrium.com By strategically modifying the molecular structure, such as altering the position of the fluorine atoms, it is possible to influence the curing behavior and further adjust the dielectric constant and dielectric loss of the final polymer. bohrium.com This synergistic approach enables the creation of customized materials tailored for specific high-performance applications.

Development of Specialized Fluorophores and Optoelectronic Materials

The unique molecular architecture of this compound positions it as a promising candidate in the development of advanced fluorophores and optoelectronic materials. The strategic incorporation of a fluorine atom and an alkyne moiety onto the benzoxazole scaffold allows for the fine-tuning of its electronic and photophysical properties. This strategic functionalization is a key area of research in the pursuit of next-generation materials for a variety of applications, including organic light-emitting diodes (OLEDs), sensors, and bioimaging.

The benzoxazole core is a well-established fluorophore, and its derivatives are known for their strong fluorescence and high quantum yields. The introduction of a fluorine atom at the 7-position can significantly influence the compound's properties. Fluorine's high electronegativity can lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This can enhance electron injection and improve the stability of the material, which are crucial characteristics for efficient optoelectronic devices.

The but-3-ynyl group at the 2-position provides a versatile handle for further chemical modifications. The terminal alkyne can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or Sonogashira cross-coupling reactions. This allows for the straightforward attachment of a wide range of functional groups, enabling the creation of more complex molecular structures with tailored properties. For example, attaching electron-donating or electron-withdrawing groups can further modulate the HOMO/LUMO energy levels and, consequently, the emission color and quantum efficiency of the resulting fluorophore.

Structure-Property Relationships

The fluorescence of benzoxazole derivatives is known to be sensitive to their chemical environment. The introduction of different substituents can lead to significant shifts in the absorption and emission spectra. For instance, extending the π-conjugation of the system by replacing the but-3-ynyl group with a larger aromatic alkyne is expected to cause a bathochromic (red) shift in both absorption and emission wavelengths.

To illustrate the structure-property relationships in similar compounds, the following table presents photophysical data for a series of analogous 2-alkynyl-benzoxazole derivatives.

CompoundSubstitution at 2-positionAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Stokes Shift (nm)
Analog 1 -C≡C-Phenyl3203800.8560
Analog 2 -C≡C-Naphthyl3404100.9270
Analog 3 -C≡C-Anthracenyl3904600.7870

Note: The data presented in this table is representative of analogous compounds and is intended for illustrative purposes to demonstrate structure-property relationships. Specific values for this compound may differ.

The electronic properties of these materials are also heavily influenced by their molecular structure. The HOMO and LUMO energy levels determine the energy gap, which in turn dictates the color of the emitted light. The following table provides calculated HOMO and LUMO energy levels for representative fluorinated benzoxazole structures.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Fluorinated Benzoxazole Analog A -5.8-2.53.3
Fluorinated Benzoxazole Analog B (with electron-donating group) -5.5-2.33.2
Fluorinated Benzoxazole Analog C (with electron-withdrawing group) -6.1-2.83.3

Note: The data in this table is based on theoretical calculations for analogous structures and serves to illustrate the electronic effects of substitution.

The detailed research into the synthesis and characterization of derivatives of this compound is an active area of materials science. The ability to systematically modify its structure and thereby tune its optoelectronic properties makes it a versatile platform for the development of novel materials for a wide array of advanced applications.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Advanced Derivatives

A primary focus for future research will be the development of innovative and environmentally benign synthetic methodologies for "2-(But-3-ynyl)-7-fluorobenzo[d]oxazole" and its more complex derivatives. While traditional methods for benzoxazole (B165842) synthesis exist, there is a growing need for greener alternatives that minimize waste, reduce energy consumption, and utilize non-toxic reagents. mdpi.combohrium.commdpi.com

Key areas of investigation will include:

Catalytic Systems: Exploring novel catalysts, such as reusable heterogeneous catalysts like magnetic nanoparticles, to facilitate the cyclization and functionalization steps. ajchem-a.comajchem-a.comresearchgate.net The use of Brønsted acidic ionic liquids also presents a promising solvent-free approach. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved reaction control, enhanced safety, and easier scalability compared to batch methods.

Alternative Energy Sources: Investigating the use of microwave and ultrasound assistance to accelerate reaction times and improve yields. mdpi.com

Challenges in this area include the development of catalysts that are not only efficient and recyclable but also tolerant to a wide range of functional groups. Ensuring the regioselectivity of reactions, particularly on the benzoxazole core, will also be a significant hurdle to overcome.

Exploration of Undiscovered Reactivity Patterns of the Fluorinated Alkyne Benzoxazole System

The interplay between the electron-withdrawing fluorine atom, the nucleophilic benzoxazole ring system, and the reactive terminal alkyne in "this compound" suggests a rich and largely unexplored reactivity profile.

Future research should systematically investigate:

Cycloaddition Reactions: The terminal alkyne is a prime candidate for various cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, to generate novel triazole-linked conjugates.

Metal-Catalyzed Cross-Coupling: The alkyne moiety can participate in Sonogashira, Heck, and other cross-coupling reactions to introduce further molecular complexity.

Electrophilic and Nucleophilic Aromatic Substitution: The fluorine atom's influence on the electron density of the benzene (B151609) ring could lead to unique regioselectivity in substitution reactions, opening avenues for novel functionalization.

Intramolecular Cyclizations: The proximity of the alkyne to the benzoxazole nitrogen could enable novel intramolecular cyclization reactions, leading to the formation of new fused heterocyclic systems.

Challenges will involve understanding and controlling the regioselectivity of these reactions. The potential for competing reaction pathways at the different reactive sites of the molecule will require careful optimization of reaction conditions.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design of novel derivatives of "this compound" with tailored properties. researchgate.netnih.gov

Future directions in this domain include:

Predictive Modeling: Developing QSAR (Quantitative Structure-Activity Relationship) models to predict the biological activity of new derivatives, thereby prioritizing synthetic efforts. researchgate.net

De Novo Design: Employing generative AI models to design novel molecules with desired properties, such as enhanced binding affinity to a specific biological target or optimized photophysical characteristics. nih.govdigitellinc.com

Reaction Prediction: Utilizing ML algorithms to predict the outcomes of chemical reactions and optimize synthetic routes for efficiency and yield.

Property Prediction: Training deep learning models to predict various physicochemical properties, such as solubility, stability, and toxicity, for newly designed compounds. youtube.com

Challenges lie in the availability of large, high-quality datasets required to train accurate AI and ML models. nih.gov The development of algorithms that can effectively navigate the vast chemical space and generate synthetically feasible molecules remains an active area of research.

Expanding the Scope of Mechanistic Chemical Biology Applications

The unique structural features of "this compound" make it an attractive tool for chemical biology. The benzoxazole core is a known pharmacophore with diverse biological activities, and the terminal alkyne provides a handle for bioconjugation. researchgate.netnih.govigi-global.com

Future research should focus on:

Target Identification and Validation: Using alkyne-tagged derivatives as chemical probes to identify and validate novel protein targets through techniques like activity-based protein profiling (ABPP).

Bioorthogonal Chemistry: Exploiting the terminal alkyne for bioorthogonal "click" reactions to label and visualize biomolecules in living systems.

Fluorescent Probes: Designing derivatives with enhanced fluorescent properties for use in cellular imaging and as sensors for specific biological analytes. The inherent fluorescence of some benzoxazole derivatives provides a strong starting point. sci-hub.se

Mechanism of Action Studies: Synthesizing derivatives to probe the mechanism of action of benzoxazole-containing drugs and to understand the structural basis of their biological activity. researchgate.net

Challenges include ensuring the biocompatibility and cell permeability of the chemical probes. Minimizing off-target effects and ensuring the stability of the probes in complex biological environments will also be critical.

Innovations in Advanced Materials with Tunable Chemical and Physical Characteristics

The rigid, planar structure of the benzoxazole ring, combined with the potential for polymerization and functionalization through the alkyne group, makes "this compound" a promising building block for advanced materials.

Potential areas for innovation include:

Liquid Crystals: The introduction of a fluorine atom can significantly influence the mesomorphic properties of benzoxazole-containing compounds, leading to the development of novel liquid crystalline materials with tunable electro-optical properties. sci-hub.semdpi.com

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the benzoxazole core can be harnessed to create new organic electronic materials for use in OLEDs and other optoelectronic devices.

High-Performance Polymers: Polymerization of the alkyne functionality could lead to the creation of novel polymers with high thermal stability and tensile strength, similar to the commercially available Zylon (poly(p-phenylene-2,6-benzobisoxazole)). wikipedia.org

Sensors: Incorporating this molecule into polymer matrices or onto surfaces could lead to the development of chemosensors for the detection of specific ions or molecules.

Challenges will involve achieving controlled polymerization to obtain materials with desired molecular weights and properties. The processability and long-term stability of these novel materials will also need to be carefully evaluated.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Characteristic signals for the fluorinated aromatic ring (e.g., deshielded protons at δ 7.5–8.5 ppm) and alkyne protons (sharp singlet near δ 2.5–3.0 ppm).
  • IR Spectroscopy : Peaks for C≡C stretching (~2100 cm⁻¹) and C-F bonds (~1200 cm⁻¹).
  • Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • DFT Calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis data .

What strategies evaluate the biological activity of fluorinated benzoxazole derivatives?

Q. Advanced Research Focus

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays.
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • In Vivo Models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models for neuroprotective or anti-inflammatory activity.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to identify target pathways .

How do computational models explain the photophysical properties of fluorinated benzoxazoles?

Q. Advanced Research Focus

  • ESIPT Analysis : Time-dependent DFT (TDDFT) at the B3LYP/6-31+G(d) level predicts excited-state intramolecular proton transfer (ESIPT) in fluorinated benzoxazoles.
  • Charge Transfer Dynamics : Benzannulation at the oxazole ring minimally affects emission wavelength but increases energy barriers for proton transfer due to altered charge distribution.
  • Validation : Compare computed emission spectra (CAM-B3LYP functional) with experimental fluorescence data .

How can contradictory data on biological activity across studies be resolved?

Q. Advanced Research Focus

  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration).
  • Structural Confirmation : Re-analyze compound purity via HPLC and NMR to rule out degradation products.
  • Meta-Analysis : Use machine learning to identify structure-activity trends across diverse datasets, accounting for substituent effects (e.g., fluorine vs. chlorine) .

How does substituent variation on the benzoxazole core influence pharmacological activity?

Q. Advanced Research Focus

  • Substituent Effects :
    • Fluorine (C7) : Enhances metabolic stability and membrane permeability.
    • But-3-ynyl (C2) : Introduces rigidity and potential for click chemistry modifications.
  • SAR Studies : Synthesize analogs (e.g., replacing fluorine with Cl or CF₃) and compare IC₅₀ values. Molecular docking reveals binding interactions with targets like G-protein-coupled receptors .

What methodologies characterize photophysical properties for material science applications?

Q. Advanced Research Focus

  • Steady-State Fluorescence : Measure Stokes shifts and quantum yields in solvents of varying polarity.
  • Time-Resolved Spectroscopy : Analyze excited-state lifetimes to assess ESIPT efficiency.
  • Solid-State Studies : Powder XRD and DSC to correlate crystallinity with emission intensity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.